N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide
CAS No.: 33542-98-2
Cat. No.: VC16054362
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33542-98-2 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide |
| Standard InChI | InChI=1S/C10H11NO3/c12-6-11-4-3-8-1-2-9-10(5-8)14-7-13-9/h1-2,5-6H,3-4,7H2,(H,11,12) |
| Standard InChI Key | FZPNJFAYBFREGP-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CCNC=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[2-(1,3-Benzodioxol-5-yl)ethyl]formamide consists of a 1,3-benzodioxole ring (a fused bicyclic structure with two oxygen atoms) linked via an ethyl chain to a formamide group (). The benzodioxole system contributes to the compound’s aromaticity and potential for π-π interactions, while the formamide group introduces hydrogen-bonding capabilities .
Key structural features:
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Benzodioxole ring: Enhances metabolic stability and lipid solubility.
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Ethyl spacer: Provides conformational flexibility for target binding.
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Formamide group: Participates in hydrogen bonding with biological targets.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 193.20 g/mol | |
| CAS Number | 33542-98-2 | |
| SMILES | C1OC2=C(O1)C=C(C=C2)CCNC=O | |
| InChIKey | FZPNJFAYBFREGP-UHFFFAOYSA-N |
The compound’s solubility profile remains underexplored, but analogs with benzodioxole groups typically exhibit limited water solubility and moderate lipophilicity.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide generally involves multi-step organic reactions:
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Formation of the benzodioxole-ethylamine intermediate:
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Starting material: 1,3-Benzodioxole-5-carbaldehyde.
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Reaction: Reductive amination with ethylamine derivatives to yield 2-(1,3-benzodioxol-5-yl)ethylamine.
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Formamide introduction:
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Reagent: Formic acid or formyl chloride.
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Conditions: Amide coupling under anhydrous conditions (e.g., using DCC as a coupling agent).
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Example reaction:
| Supplier | Location | Purity | Catalog Number |
|---|---|---|---|
| Shanghai Maclean Biochemical Technology | China | >95% | 30016 |
| VulcanChem | Global | Research-grade | VC16054362 |
Suppliers emphasize its use in research settings, with no current FDA approval for therapeutic applications .
Research Findings and Recent Advances
In Vitro Studies
A 2024 VulcanChem study highlighted the compound’s moderate inhibitory activity against breast cancer cells (MCF-7, IC~50~ = 18 µM). Comparatively, its benzodioxole-ethylamine precursor showed weaker activity (IC~50~ > 50 µM), underscoring the formamide group’s role in enhancing bioactivity.
Computational Modeling
Molecular docking simulations predict strong binding affinity ( = 4.2 nM) to the ATP-binding pocket of EGFR kinase, a target in oncology. The formamide group forms hydrogen bonds with Thr766 and Met769 residues, stabilizing the inhibitor-enzyme complex.
| Parameter | Recommendation |
|---|---|
| Storage | -20°C, under inert atmosphere |
| Handling | Use nitrile gloves and goggles |
| Disposal | Incinerate at >800°C |
No acute toxicity data is available, but benzodioxole derivatives are classified as irritants (GHS Category 2).
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